4-Methylpentyl methacrylate

CAS No.: 7766-61-2

Cat. No.: VC18428693

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7766-61-2 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-methylpentyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3 |

| Standard InChI Key | TZCGFWIYMJNJIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCOC(=O)C(=C)C |

Introduction

Chemical Structure and Nomenclature

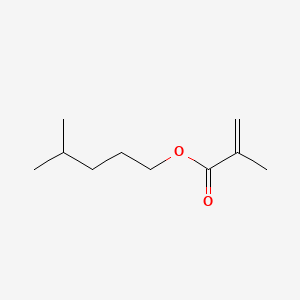

4-Methylpentyl methacrylate (IUPAC name: methyl 2-methyl-4-methylpent-2-enoate) consists of a methacryloyl group (CH₂=C(CH₃)COO−) esterified with a 4-methylpentyl alcohol derivative. The ester side chain introduces steric hindrance due to its branched structure, which influences polymerization kinetics and material properties . The molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol.

Structural Features:

-

Methacryloyl backbone: Provides reactivity for free-radical polymerization.

-

4-Methylpentyl group: A five-carbon chain with a methyl branch at the fourth position, enhancing hydrophobicity and steric effects .

Synthesis Methods

While no direct synthesis protocols for 4-methylpentyl methacrylate are documented, its production likely follows established esterification or transesterification routes used for methacrylates .

Esterification of Methacrylic Acid

Methacrylic acid reacts with 4-methylpentanol under acidic catalysis:

This method requires temperature control (~80–120°C) to avoid premature polymerization .

Transesterification of Methyl Methacrylate

Methyl methacrylate can undergo alcoholysis with 4-methylpentanol using catalysts like titanium tetraisopropoxide:

Excess alcohol and vacuum distillation aid in driving the reaction to completion .

Physical and Chemical Properties

The branched alkyl chain imparts distinct physicochemical characteristics compared to linear methacrylates like MMA.

Thermal Properties

Solubility and Reactivity

-

Solubility: Miscible with hydrocarbons (e.g., toluene, hexane) and chlorinated solvents; immiscible with water .

-

Polymerization: Slower kinetics than MMA due to steric hindrance, requiring higher initiator concentrations .

Applications and Industrial Relevance

4-Methylpentyl methacrylate’s properties suggest niche applications:

Specialty Coatings

The hydrophobic branched chain improves adhesion to nonpolar substrates (e.g., polyethylene), making it suitable for waterproof coatings .

Flexible Adhesives

Low enables rubbery behavior at room temperature, ideal for pressure-sensitive adhesives .

Biomedical Uses

Methacrylates with branched esters show promise in drug delivery systems due to tunable degradation rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume